

1-ethyl-1H-tetrazol-5-amine solubility profile

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Compound of Interest

Compound Name: 1-ethyl-1H-tetrazol-5-amine

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An In-Depth Technical Guide to the Solubility Profile of **1-Ethyl-1H-tetrazol-5-amine**

Introduction

1-Ethyl-1H-tetrazol-5-amine is a heterocyclic compound featuring a tetrazole ring, an ethyl group at the N1 position, and an amine group at the C5 position. Its structure suggests potential utility as a building block in medicinal chemistry and materials science. Understanding the solubility profile of such a compound is a cornerstone of early-stage drug development, influencing everything from in vitro assay reliability to formulation strategies and oral bioavailability. Low aqueous solubility can lead to unpredictable experimental results and significant hurdles in later development phases.[\[1\]](#)[\[2\]](#)

This guide provides a comprehensive framework for characterizing the solubility of **1-Ethyl-1H-tetrazol-5-amine**. It moves beyond a simple listing of data to explain the causality behind experimental choices, offering detailed, self-validating protocols for determining its thermodynamic and kinetic solubility, pH-dependent profile, and behavior in various organic solvents.

Compound at a Glance: **1-Ethyl-1H-tetrazol-5-amine**

Property	Value	Source
CAS Number	65258-53-9	[3] [4]
Molecular Formula	C ₃ H ₇ N ₅	[3]
Molecular Weight	113.12 g/mol	[3]
Predicted pKa	2.06 ± 0.10	[3]
Topological Polar Surface Area	69.6 Å ²	[3]
Hydrogen Bond Acceptor Count	4	[3]

The presence of the amine group and the nitrogen-rich tetrazole ring suggests that the solubility of **1-Ethyl-1H-tetrazol-5-amine** will be significantly influenced by the pH of the aqueous medium. Its predicted pKa indicates it is a weak base.

Section 1: Theoretical Foundations of Solubility

The solubility of a compound is not a single value but a profile dependent on experimental conditions.[\[5\]](#) For drug development professionals, distinguishing between thermodynamic and kinetic solubility is critical.

- Thermodynamic (Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the maximum concentration of a solute that can dissolve in a solvent at equilibrium.[\[6\]](#)[\[7\]](#) It is determined by incubating an excess of the solid compound with the solvent for an extended period (e.g., 24 hours or more) to ensure the system has reached a true equilibrium state.[\[1\]](#)[\[6\]](#) This value is crucial for pre-formulation studies and understanding the compound's behavior in a saturated solution.[\[7\]](#) The "shake-flask" method is the gold-standard for its determination.[\[8\]](#)
- Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (typically DMSO) into an aqueous buffer.[\[9\]](#) The incubation times are much shorter (e.g., 1-2 hours).[\[1\]](#)[\[10\]](#) This method is prone to generating supersaturated solutions, which can overestimate the true thermodynamic solubility.[\[8\]](#) However, its high-throughput nature makes it invaluable for the

rapid screening and ranking of compounds during the early phases of drug discovery.[2][5][10]

Causality of Experimental Choices: Why Differentiate?

The choice between measuring thermodynamic and kinetic solubility is driven by the stage of research. In early discovery, when hundreds of compounds are synthesized, the speed and low compound requirement of kinetic assays are paramount for quick decision-making.[9] As a promising candidate progresses, the more resource-intensive but highly accurate thermodynamic solubility measurement becomes essential for developing viable formulations for *in vivo* studies.[1][7]

Section 2: Experimental Protocols for Solubility Determination

The following protocols provide step-by-step methodologies for a comprehensive solubility assessment of **1-Ethyl-1H-tetrazol-5-amine**.

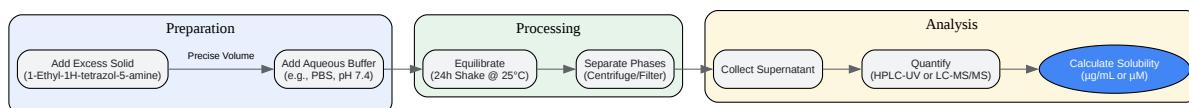
Thermodynamic Aqueous Solubility (Shake-Flask Method)

The shake-flask method remains the most reliable technique for measuring equilibrium solubility.[8] This protocol is designed to establish the true solubility limit in a defined aqueous system.

Protocol Steps:

- Preparation: Add an excess amount of solid **1-Ethyl-1H-tetrazol-5-amine** (e.g., 1-2 mg) to a glass vial. The excess solid is crucial to ensure saturation is reached.[8]
- Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.[6]
- Equilibration: Seal the vials and place them in a shaker or on a vial roller system at a constant temperature (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.[1][6] The time to reach equilibrium can vary, so it is advisable to test multiple time points (e.g., 24h and 48h) to confirm stability.[8]

- Phase Separation: After incubation, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation at high speed or filtration through a low-binding filter plate (e.g., Millipore Multiscreen solubility filter plates).[1][2]
- Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared from a known concentration stock solution.[1]



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Caption: Workflow for Thermodynamic Solubility Determination.

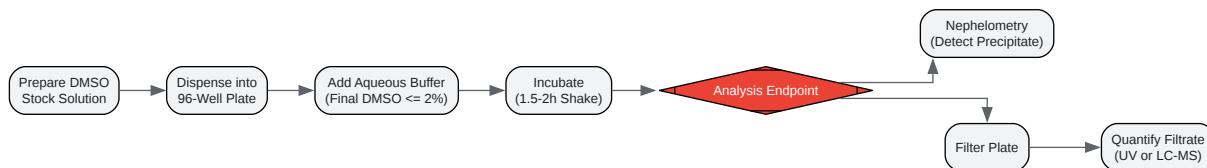
High-Throughput Kinetic Aqueous Solubility

This method is ideal for rapid screening. It measures the solubility of a compound when introduced to an aqueous buffer from a DMSO stock solution.[1][2][11]

Protocol Steps:

- Stock Solution: Prepare a concentrated stock solution of **1-Ethyl-1H-tetrazol-5-amine** in 100% DMSO (e.g., 10 or 20 mM).[2][10]
- Plating: Dispense a small volume of the DMSO stock (e.g., 2-5 µL) into the wells of a 96-well microtiter plate.[10]
- Buffer Addition: Add the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired concentration, ensuring the final DMSO percentage is low (typically ≤2%) to minimize its co-solvent effects.[11]

- Incubation: Shake the plate at room temperature for a defined period, typically 1.5 to 2 hours.[2][11]
- Precipitate Detection/Separation:
 - Nephelometry (Light Scattering): Measure the turbidity of the solution in each well using a nephelometer. Increased light scattering indicates precipitation.[1][10]
 - Direct UV/LC-MS: Filter the plate to remove any precipitate. The concentration of the compound in the clear filtrate is then determined by UV spectrophotometry or LC-MS/MS. [1][10]



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Caption: High-Throughput Kinetic Solubility Workflow.

pH-Dependent Solubility Profile

Given that **1-Ethyl-1H-tetrazol-5-amine** is a basic compound, its solubility is expected to increase in acidic conditions where it becomes protonated and forms a more soluble salt. A pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract.[12]

Protocol Steps:

- Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2, 4, 5, 6.5, 7.4, and 9).
- Solubility Determination: Perform the thermodynamic shake-flask method (Protocol 2.1) in parallel for each of the prepared buffers.

- Data Plotting: Plot the measured solubility (on a logarithmic scale) against the final measured pH of the suspension. This profile is critical for biopharmaceutics classification.[8]

Alternative Method: Potentiometric Titration

For a faster determination of intrinsic solubility (solubility of the neutral form) and pKa, potentiometric titration is a powerful tool.[13][14] This method involves titrating a solution of the compound with an acid or base and monitoring the pH changes. The point of precipitation and the titration curve can be used to calculate both the pKa and the intrinsic solubility in 2-4 hours. [13][14][15]

Solubility in Organic Solvents

Understanding a compound's solubility in organic solvents is vital for synthesis, purification, and the preparation of stock solutions for biological assays.

Protocol Steps:

- Solvent Selection: Select a panel of common laboratory solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, DMSO, N,N-Dimethylformamide).
- Sample Preparation: Weigh a known mass of **1-Ethyl-1H-tetrazol-5-amine** into a test tube or vial.[16]
- Titration: Gradually add the organic solvent in small, measured volumes from a burette.[16]
- Dissolution: After each addition, shake or vortex the mixture vigorously until the solid is completely dissolved.[16]
- Endpoint: Record the total volume of solvent required to achieve complete dissolution.
- Calculation: Calculate the solubility in terms of mg/mL or mol/L.

Section 3: Data Interpretation and Summary

All quantitative data should be summarized in clear, concise tables to allow for easy comparison and interpretation.

Table 1: Hypothetical Aqueous Solubility Profile of **1-Ethyl-1H-tetrazol-5-amine**

Assay Type	Buffer System	Solubility ($\mu\text{g/mL}$)	Solubility (μM)	Classification
Thermodynamic	PBS (pH 7.4)	[Result]	[Result]	[e.g., Low, Moderate]
Kinetic	PBS (pH 7.4)	[Result]	[Result]	[e.g., Low, Moderate]

Table 2: Hypothetical pH-Dependent Solubility (Thermodynamic)

Buffer pH	Solubility ($\mu\text{g/mL}$)
2.0	[Result]
4.0	[Result]
6.5	[Result]
7.4	[Result]
9.0	[Result]

Table 3: Hypothetical Solubility in Organic Solvents at 25°C

Solvent	Solubility (mg/mL)
Methanol	[Result]
Ethanol	[Result]
Acetonitrile	[Result]
Acetone	[Result]
DMSO	[Result]

Conclusion

A thorough characterization of solubility is not an optional step but a fundamental requirement for the successful advancement of any chemical entity in a research and development pipeline. For **1-Ethyl-1H-tetrazol-5-amine**, a comprehensive analysis using the protocols detailed in this guide—encompassing thermodynamic, kinetic, pH-dependent, and organic solvent solubility—will provide the critical data needed to make informed decisions. By understanding the causality behind each experimental choice and executing these self-validating protocols, researchers can confidently establish a robust solubility profile, mitigating risks and enabling a smoother path through the development process.

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